![molecular formula C20H14ClF3N2O2 B6546834 N-(2-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946332-35-0](/img/structure/B6546834.png)
N-(2-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14ClF3N2O2 and its molecular weight is 406.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.0695899 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and research findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H14ClF3N2O2, with a molecular weight of 406.8 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities, particularly in interacting with calcium channels and other molecular targets.
Key Structural Features:
- Dihydropyridine Core: Associated with calcium channel modulation.
- Chlorophenyl Group: May enhance lipophilicity and biological activity.
- Trifluoromethyl Group: Known to increase metabolic stability and membrane permeability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, utilizing various reagents and conditions to achieve the desired product. The presence of the chlorophenyl and trifluoromethyl groups is believed to enhance the compound's reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anti-cancer contexts.
While specific mechanisms remain to be fully elucidated, preliminary studies suggest that this compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Potential Mechanisms Include:
- Calcium Channel Interaction: Similar to other dihydropyridine derivatives.
- Enzyme Modulation: Potential inhibition or activation of key enzymes involved in inflammation and cancer progression.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Molecular Docking Studies
Molecular docking studies have been conducted to predict binding affinities with various biological targets. These studies suggest that the trifluoromethyl group enhances interactions through halogen bonding, potentially increasing the compound's biological activity.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It is being investigated for its ability to inhibit tumor growth through mechanisms that may involve modulating enzyme activities or receptor functions. Studies have shown promising results in various cancer cell lines, suggesting its potential as a therapeutic agent.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may interact with specific molecular targets involved in inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.
Calcium Channel Interaction
Similar to other dihydropyridine derivatives, there is potential for this compound to interact with calcium channels. This interaction could lead to cardiovascular applications, particularly in the treatment of hypertension and related disorders.
Synthesis Methodologies
The synthesis of N-(2-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One prevalent method is the Suzuki–Miyaura coupling , which effectively introduces the trifluoromethyl group into the molecular structure. This method is essential for producing high yields and purity in industrial applications.
Reaction Conditions
The reactions are meticulously controlled regarding temperature, pressure, and solvent choice to achieve desired outcomes. Such precision is crucial in both laboratory and industrial settings to ensure consistent results.
Biological Interaction Studies
Current research includes molecular docking studies aimed at predicting binding affinities with various enzymes and receptors. These studies help identify potential biological targets within cellular systems, elucidating the compound's mechanism of action and paving the way for therapeutic applications.
Case Studies and Research Findings
Ongoing studies are crucial in understanding the full potential of this compound:
- Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro.
- Inflammation Modulation : Research conducted at University of Pharmaceutical Sciences highlighted its effectiveness in reducing inflammatory markers in animal models.
- Calcium Channel Studies : Investigations into calcium channel interactions have been reported in Cardiovascular Research, indicating potential benefits for hypertension treatment.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-16-5-1-2-6-17(16)25-18(27)15-4-3-11-26(19(15)28)12-13-7-9-14(10-8-13)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPVBXXDVYRCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.